Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H8ClIN2O2 and a molecular weight of 350.54 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl chloroformate, followed by iodination and chlorination steps . The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems to enhance the efficiency and yield of the synthesis . These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its potent antimicrobial activity.
6-Chloro-3-iodoimidazo[1,2-a]pyridine: Studied for its anticancer properties.
These compounds share similar core structures but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound .
Properties
IUPAC Name |
ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOLSCRXCGGQIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClIN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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